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In the landscape of targeted cancer therapy, the precision of kinase inhibitors is paramount.

This guide provides a comprehensive benchmarking of the kinase selectivity profile of AZ7550,

an active metabolite of the third-generation EGFR inhibitor osimertinib (AZD9291), against a

panel of established kinase inhibitors. This objective comparison, supported by experimental

data, is intended for researchers, scientists, and drug development professionals to facilitate

informed decisions in their research endeavors.

Executive Summary
AZ7550, a key metabolite of osimertinib, demonstrates a kinase selectivity profile that is

broadly similar to its parent compound.[1] This guide presents a detailed comparison of

AZ7550's activity with first and second-generation EGFR inhibitors, namely Gefitinib, Erlotinib,

and Afatinib. The data reveals that while AZ7550 potently inhibits key EGFR mutants, it

maintains a favorable selectivity profile across the broader human kinome, a critical attribute for

minimizing off-target effects and associated toxicities.
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The following tables summarize the quantitative data on the inhibitory activity of AZ7550 and

comparator kinase inhibitors against on-target EGFR mutations and a selection of off-target

kinases.

Table 1: On-Target Activity against EGFR Mutations

Compound Target Assay Type IC50 (nM) Reference

AZ7550
EGFR

L858R/T790M
Biochemical 1 [2]

EGFR ex19del Biochemical 12 [2]

EGFR WT Cellular (LoVo) 786 [3]

Osimertinib

(AZD9291)

EGFR

L858R/T790M
Biochemical 1 [2]

EGFR ex19del Biochemical 12 [2]

EGFR WT Cellular (LoVo) 493.8 [2]

Gefitinib EGFR WT KINOMEscan Kd = 3.3 [4]

Erlotinib EGFR WT KINOMEscan Kd = 1.3 [5]

Afatinib EGFR WT Biochemical IC50 = 0.5 [6]

HER2 Biochemical IC50 = 14 [6]

HER4 Biochemical IC50 = 1 [6]

Table 2: Off-Target Kinase Selectivity Profile
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Kinase
AZ7550 (IC50,
nM)[3]

Osimertinib
(AZD9291) (%
Inhibition @
1µM)[1]

Gefitinib (Kd,
nM)[4]

Erlotinib (Kd,
nM)[5]

ACK1 156 >60% 130 110

ALK 420 >60% >10000 >10000

BLK - >60% 18 27

BRK - >60% 1.9 3.1

ErbB4 195 >60% - -

FLT3 302 - 430 340

IGF1R 1600 - >10000 >10000

MLK1 88 >60% 23 28

MNK2 228 >60% >10000 >10000

Note: Direct comparison of IC50 and Kd values should be made with caution as they are

determined by different assay methodologies.

Experimental Protocols
A detailed understanding of the experimental conditions is crucial for the interpretation and

replication of the presented data.

Biochemical Kinase Inhibition Assays (IC50
Determination)
The half-maximal inhibitory concentration (IC50) values for AZ7550 and other inhibitors were

determined using biochemical assays that measure the phosphorylation of a substrate by the

target kinase.

Principle: The assay quantifies the enzymatic activity of the kinase by measuring the amount of

phosphorylated substrate produced. The inhibition of the kinase by the test compound leads to
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a decrease in product formation.

General Protocol:

Reaction Mixture Preparation: A reaction mixture is prepared containing the purified kinase, a

specific substrate (peptide or protein), and ATP in a suitable buffer.

Inhibitor Addition: The test compound (e.g., AZ7550) is added to the reaction mixture at

various concentrations. A control reaction without the inhibitor is also included.

Reaction Initiation and Incubation: The enzymatic reaction is initiated by the addition of ATP.

The reaction is allowed to proceed for a defined period at a specific temperature (e.g., 30°C).

Detection: The amount of phosphorylated product is quantified. Common detection methods

include:

Radiometric assays: Using radiolabeled ATP ([γ-³²P]ATP or [γ-³³P]ATP) and measuring the

incorporation of the radiolabel into the substrate.

Fluorescence-based assays: Employing fluorescently labeled substrates or antibodies to

detect the phosphorylated product. The LanthaScreen™ Eu Kinase Binding Assay is an

example of a time-resolved fluorescence resonance energy transfer (TR-FRET) based

assay.

Luminescence-based assays: Measuring the amount of remaining ATP using a

luciferase/luciferin system.

Data Analysis: The percentage of kinase inhibition is plotted against the logarithm of the

inhibitor concentration. The IC50 value is calculated by fitting the data to a sigmoidal dose-

response curve using non-linear regression analysis.

KINOMEscan™ Selectivity Profiling
The KINOMEscan™ platform (DiscoverX) is a competition binding assay used to determine the

dissociation constants (Kd) of a compound against a large panel of kinases.

Principle: The assay measures the ability of a test compound to compete with an immobilized,

active-site directed ligand for binding to the kinase active site. The amount of kinase bound to
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the immobilized ligand is quantified using quantitative PCR (qPCR) of a DNA tag fused to the

kinase.

General Protocol:

Assay Components: The assay consists of three main components: a DNA-tagged kinase,

an immobilized ligand, and the test compound.

Competition Binding: The test compound is incubated with the kinase and the immobilized

ligand. If the compound binds to the kinase, it will prevent the kinase from binding to the

immobilized ligand.

Quantification: The amount of kinase bound to the solid support is measured via qPCR of the

DNA tag. A lower amount of bound kinase indicates a stronger interaction between the test

compound and the kinase.

Kd Determination: To determine the dissociation constant (Kd), the assay is performed with a

range of concentrations of the test compound. The results are used to generate a binding

curve, from which the Kd value is calculated.
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Caption: Simplified EGFR signaling pathway and the inhibitory action of AZ7550.
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Caption: General experimental workflow for kinase inhibitor profiling.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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